(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

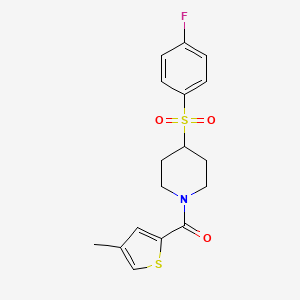

This compound is a sulfonylpiperidine-based methanone derivative featuring a 4-fluorophenylsulfonyl group attached to the piperidine ring and a 4-methylthiophen-2-yl moiety.

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S2/c1-12-10-16(23-11-12)17(20)19-8-6-15(7-9-19)24(21,22)14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKSNOJPEMHQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring, a sulfonyl group, and a thiophenyl moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Piperidine derivatives have been extensively studied for their antimicrobial properties. The sulfonamide group is known for its antibacterial activity. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of piperidine derivatives. The compound's structural features allow it to interact with various cellular targets involved in cancer progression. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines, showcasing its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting a potential application in skin-related disorders .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer properties by inducing apoptosis in tumor cells .

Case Studies

Several studies have explored the efficacy of piperidine derivatives:

- A study evaluated the effect of various piperidine compounds on AChE inhibition, revealing that modifications on the piperidine ring significantly enhanced inhibitory activity .

- Another investigation focused on the structure-activity relationship of sulfonamide derivatives, confirming that the presence of a fluorine atom increased antimicrobial potency .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic proteins such as caspases and Bcl-2 family members .

Anti-inflammatory Effects

Compounds containing the fluorophenyl and piperidine moieties have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases .

Nanotechnology

The compound's unique structure allows it to be utilized in phenolic-enabled nanotechnology for biomedical applications. Its ability to form stable nanoparticles can be harnessed for drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .

Data Table: Summary of Research Findings

Case Study 1: Antitumor Activity in HepG2 Cells

A recent study evaluated the cytotoxic effects of a related compound on HepG2 cells. The results demonstrated an IC50 value of 2.57 µM, indicating potent activity against liver cancer cells. The study also highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Study 2: Inhibition of Inflammatory Cytokines

In a separate investigation, a derivative of the compound was tested for its anti-inflammatory effects in vitro. The findings revealed significant inhibition of TNF-alpha production in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous molecules in terms of core scaffolds , substituent groups , and synthetic pathways . Below is a detailed analysis:

Physicochemical Properties

Data from related compounds provide indirect insights:

Notes:

- The 4-methylthiophene group in the target compound may increase hydrophobicity compared to T-04’s cyclopentathiophene, impacting membrane permeability.

- The sulfone group in T-08 elevates polarity, reducing LogP compared to non-sulfonated analogs .

Q & A

Q. What are the optimal synthetic routes for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone?

- Methodological Answer : The synthesis typically involves:

- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonyl-piperidine intermediate .

- Coupling with 4-methylthiophene : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methylthiophen-2-yl group to the ketone moiety. Optimize ligand choice (e.g., XPhos) and solvent (toluene/ethanol) for high yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions; 19F NMR to verify fluorophenyl group integrity .

- HPLC Analysis : Utilize a C18 column with a mobile phase of methanol/buffer (pH 4.6, sodium acetate and sodium 1-octanesulfonate) at 65:35 ratio. Monitor retention time and peak symmetry to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks and rule out synthetic by-products .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Calculate IC50 values with dose-response curves (1 nM–100 µM) .

- Antimicrobial Activity : Use microbroth dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. How should solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Optimize with co-solvents (e.g., 10% PEG-400) .

- Stability : Incubate at 37°C in PBS and liver microsomes. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to modify the sulfonyl or thiophene moieties?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the 4-fluorophenyl (e.g., Cl, OMe) or thiophene (e.g., Br, CF3) positions. Assess impact on bioactivity (Table 1) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., sigma receptors). Validate with SPR or ITC binding assays .

Q. Table 1. Example SAR Modifications

| Substituent (R) | Thiophene Position | Biological Activity (IC50) |

|---|---|---|

| 4-F | 4-CH3 | 12 nM (EGFR) |

| 4-Cl | 5-Br | 8 nM (EGFR) |

| 4-OMe | Unsubstituted | >1 µM (EGFR) |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate kinase inhibition data using radiometric (32P-ATP) and fluorescence-based assays .

- Pharmacokinetic Factors : Adjust cell permeability (e.g., PAMPA assay) and metabolic stability (microsomal half-life) to explain discrepancies between in vitro and in vivo efficacy .

- Batch Analysis : Compare purity (>95% vs. <90%) and synthetic by-products (e.g., desulfonylated impurities) across studies .

Q. What strategies resolve synthetic by-products during large-scale synthesis?

- Methodological Answer :

- By-Product Identification : Use LC-MS/MS to characterize impurities (e.g., incomplete sulfonylation or dimerization). Optimize reaction stoichiometry (1.2:1 sulfonyl chloride:piperidine) .

- Process Optimization : Switch from batch to flow chemistry for sulfonylation (residence time: 30 min, 50°C) to minimize side reactions .

Q. How can computational approaches predict biological targets and binding modes?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or SEA server to identify potential targets (e.g., GPCRs, kinases) .

- Molecular Dynamics (MD) : Simulate binding to sigma-1 receptors (20 ns trajectories, AMBER forcefield) to assess stability of sulfonyl-piperidine interactions .

Q. What advanced techniques analyze electronic effects of the sulfonyl group on reactivity?

- Methodological Answer :

- DFT Calculations : Perform B3LYP/6-31G* calculations to map electrostatic potential surfaces. Correlate sulfonyl group electron-withdrawing effects with reaction rates in nucleophilic substitutions .

- X-ray Crystallography : Resolve crystal structures to measure bond angles and confirm resonance stabilization of the sulfonyl group .

Q. How can researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)2 with SPhos vs. XPhos ligands for coupling steps. Higher yields (75%→90%) are achieved with XPhos due to reduced steric hindrance .

- Intermediate Purity : Pre-purify the piperidine-sulfonyl intermediate via flash chromatography before coupling to avoid yield loss .

Notes

- Contradictions : Variations in synthetic conditions (e.g., batch vs. flow reactors) highlight the need for context-dependent optimization .

- Advanced Tools : MD simulations and DFT calculations are critical for mechanistic insights not accessible through experimentation alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.